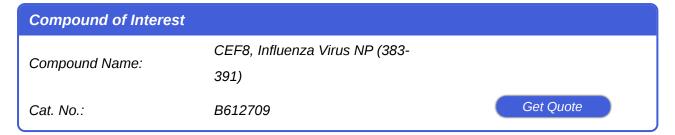


## MHC class I tetramer staining with CEF8 peptide to enumerate T-cells.

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for MHC Class I Tetramer Staining

Topic: Enumeration of Antigen-Specific CD8+ T-Cells using MHC Class I Tetramer Staining with a CEF Pool Peptide.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Major Histocompatibility Complex (MHC) Class I tetramers are powerful reagents used to detect and quantify antigen-specific CD8+ T-cells.[1][2] These complexes consist of four identical MHC-peptide molecules bound to a fluorochrome-conjugated streptavidin core.[3] The multivalent structure provides high avidity binding to specific T-cell receptors (TCRs), enabling the direct visualization and enumeration of rare T-cell populations by flow cytometry.[2]

This application note provides a detailed protocol for staining peripheral blood mononuclear cells (PBMCs) with an MHC Class I tetramer folded with a peptide from the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) pool. The CEF pool contains well-characterized epitopes that are commonly recognized by the general population and serve as an excellent positive control for assessing immune competence and memory T-cell responses.



[4] We will focus on the widely used HLA-A\*02:01-restricted peptide from CMV pp65 (amino acid sequence: NLVPMVATV) as a representative example.

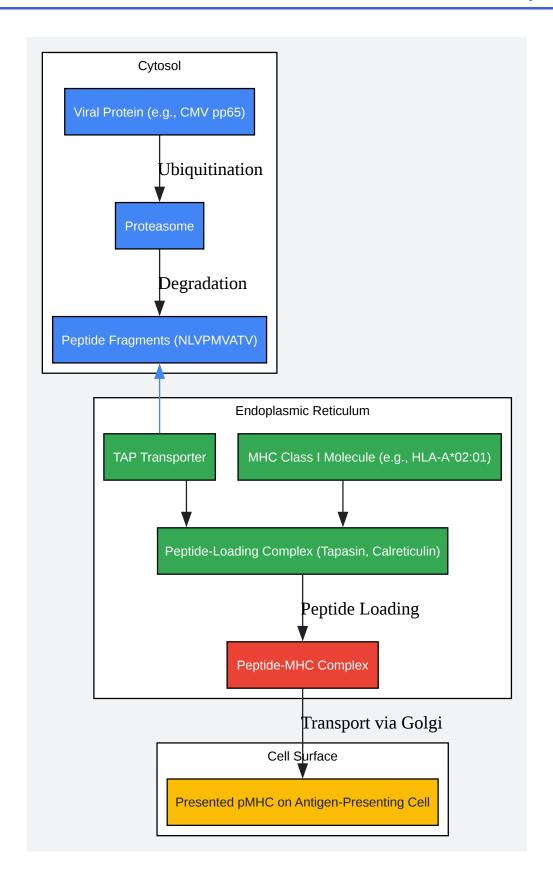
## **Principle of the Assay**

The fundamental principle involves the specific recognition of a peptide presented by an MHC Class I molecule by the TCR on a CD8+ T-cell.[5] Intracellular proteins, such as those from a virus, are processed by the proteasome into short peptides.[6][7] These peptides are transported into the endoplasmic reticulum and loaded onto MHC Class I molecules, which then travel to the cell surface for presentation to CD8+ T-cells.[6][8]

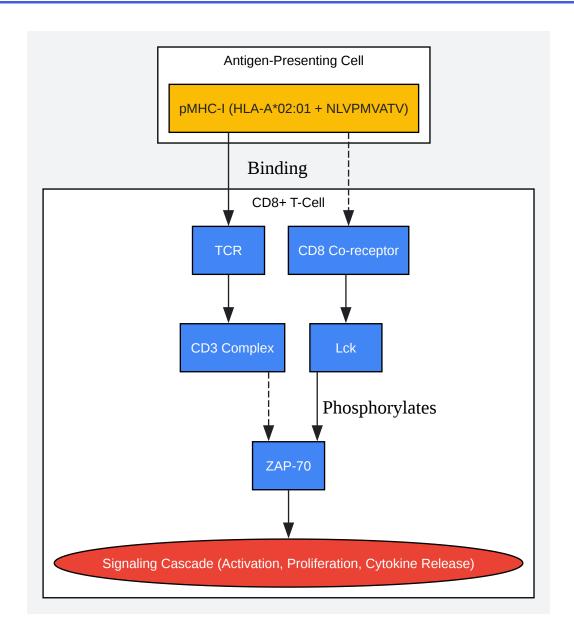
MHC tetramer reagents mimic this in vivo interaction. The fluorescently labeled tetramer binds specifically to the TCRs of CD8+ T-cells that recognize the particular peptide-MHC combination. Co-staining with antibodies against cell surface markers (e.g., CD3, CD8) allows for the precise identification and quantification of the antigen-specific T-cell population within a heterogeneous sample using flow cytometry.

Diagram 1: MHC Class I Antigen Presentation Pathway

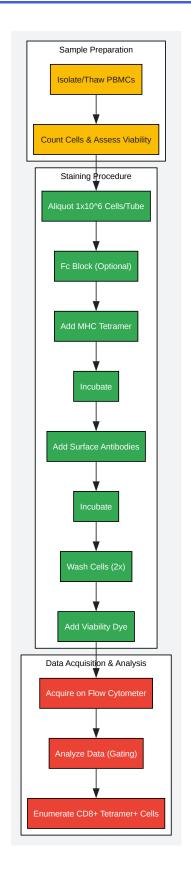


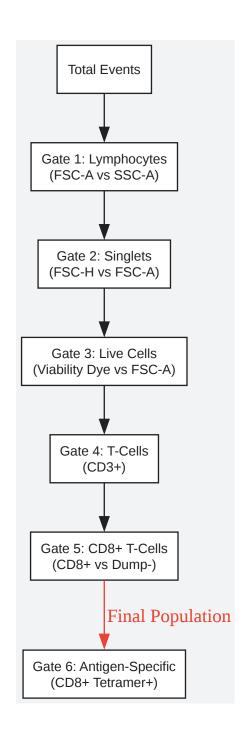












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